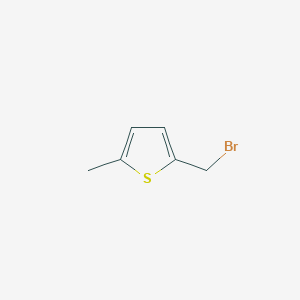

2-(Bromomethyl)-5-methylthiophene

Description

Synthesis of the Precursor: 2,5-Dimethylthiophene (B1293386)

The starting material, 2,5-dimethylthiophene, can be synthesized through various established methods. One common method is the Paal-Knorr thiophene (B33073) synthesis, which involves the reaction of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent.

| Reaction Step | Starting Material | Reagents | Product | Typical Conditions |

| Paal-Knorr Synthesis | 2,5-Hexanedione | Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent | 2,5-Dimethylthiophene | Heating in an inert solvent like toluene or xylene. |

Selective Monobromination

The critical step in this route is the selective monobromination of one of the two methyl groups of 2,5-dimethylthiophene. The benzylic C-H bonds of the methyl groups on the thiophene ring are weaker than aromatic C-H bonds, making them susceptible to radical attack. libretexts.org The use of NBS in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is crucial, as it provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the thiophene ring. chadsprep.comlibretexts.org

A potential challenge is achieving monobromination and avoiding the formation of the dibrominated byproduct, 2,5-bis(bromomethyl)thiophene. Careful control of the reaction conditions, such as using a stoichiometric amount of NBS, is essential. Some research suggests that a combination of bromination followed by a reductive debromination step can be employed to selectively obtain the monobrominated product. manac-inc.co.jp

| Reaction Step | Starting Material | Reagents | Product | Typical Conditions |

| Benzylic Bromination | 2,5-Dimethylthiophene | N-Bromosuccinimide (NBS), Radical Initiator (AIBN or BPO) | 2-(Bromomethyl)-5-methylthiophene | Reflux in a non-polar solvent (e.g., CCl₄, cyclohexane). |

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-5-methylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrS/c1-5-2-3-6(4-7)8-5/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVNJUJFUXXZJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Via Functional Group Interconversion from a Hydroxymethyl Precursor

Synthesis of the Precursor: (5-Methylthiophen-2-yl)methanol (B1268099)

This key alcohol intermediate can be prepared through a couple of well-established synthetic sequences.

Formylation followed by Reduction

A common method is the Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring like 2-methylthiophene (B1210033). rsc.orgthieme-connect.decambridge.org The reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent. ijpcbs.comorganic-chemistry.org The resulting 5-methylthiophene-2-carbaldehyde is then reduced to the corresponding alcohol.

The reduction of the aldehyde to the primary alcohol can be readily achieved using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent being a common and mild choice.

| Reaction Step | Starting Material | Reagents | Intermediate | Product | Typical Conditions |

| Vilsmeier-Haack Formylation | 2-Methylthiophene | POCl₃, DMF | 5-Methylthiophene-2-carbaldehyde | Reaction at low to ambient temperature, followed by aqueous workup. | |

| Aldehyde Reduction | 5-Methylthiophene-2-carbaldehyde | Sodium borohydride (NaBH₄) | (5-Methylthiophen-2-yl)methanol | Stirring in an alcohol solvent (e.g., methanol, ethanol) at room temperature. |

Lithiation and Reaction with Formaldehyde (B43269)

Another approach to the alcohol precursor involves the use of organolithium chemistry. Starting from 2-bromo-5-methylthiophene, a lithium-halogen exchange can be performed using a strong base like n-butyllithium (n-BuLi) at low temperatures. The resulting lithiated species is a potent nucleophile that can react with an electrophile like formaldehyde to yield (5-methylthiophen-2-yl)methanol after an aqueous workup. mdpi.com

| Reaction Step | Starting Material | Reagents | Intermediate | Product | Typical Conditions |

| Lithiation | 2-Bromo-5-methylthiophene | n-Butyllithium (n-BuLi) | 5-Methyl-2-lithiothiophene | Reaction in an ethereal solvent (e.g., THF, diethyl ether) at low temperature (e.g., -78 °C). | |

| Reaction with Electrophile | 5-Methyl-2-lithiothiophene | Formaldehyde (HCHO) | (5-Methylthiophen-2-yl)methanol | Addition of formaldehyde at low temperature, followed by aqueous workup. |

Conversion of the Alcohol to the Bromide

The final step in this synthetic sequence is the conversion of the primary alcohol, (5-methylthiophen-2-yl)methanol, into the target compound, 2-(bromomethyl)-5-methylthiophene. This transformation can be accomplished using various brominating agents that are effective for converting alcohols to alkyl halides. Common reagents for this purpose include phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

| Reaction Step | Starting Material | Reagents | Product | Typical Conditions |

| Bromination of Alcohol | (5-Methylthiophen-2-yl)methanol | Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr) | This compound | Reaction in an inert solvent, often at low to ambient temperature. |

Advanced Reaction Pathways and Mechanistic Insights Involving 2 Bromomethyl 5 Methylthiophene

Cross-Coupling Reactions and Their Derivatives

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the precise construction of intricate molecular architectures. For 2-(bromomethyl)-5-methylthiophene, these reactions primarily involve the substitution of the bromine atom, paving the way for the introduction of various organic moieties.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, has emerged as a preferred method for creating carbon-carbon bonds due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of boronic acid reagents. acs.orgnih.gov In the context of this compound, this reaction facilitates the introduction of aryl and other organic groups at the methylene (B1212753) position.

A key challenge in the functionalization of thiophene (B33073) derivatives can be achieving regioselectivity. In the case of a molecule like 2-bromo-5-(bromomethyl)thiophene (B1590285), the Suzuki-Miyaura reaction demonstrates a preference for the reaction to occur at the aryl halide position over the benzylic halide position. This is attributed to the generally slower oxidative addition of the palladium catalyst to the benzylic C-Br bond compared to the aryl C-Br bond. This inherent reactivity difference allows for the selective arylation at the 5-position of the thiophene ring, leaving the bromomethyl group intact for subsequent transformations.

One notable study demonstrated the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes by reacting 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids. Current time information in Bangalore, IN.nih.govacs.orgsci-hub.se This strategy highlights the ability to selectively functionalize one bromine-containing site over the other, a crucial aspect for multi-step synthetic sequences.

The success of a Suzuki-Miyaura coupling hinges on the careful optimization of the catalytic system and reaction parameters. Key components include the palladium source, the ligand, the base, and the solvent system.

For the coupling of benzylic halides, including derivatives like this compound, various palladium catalysts and ligands have been explored. A common and effective catalyst is tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Current time information in Bangalore, IN. The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst. For benzylic couplings, electron-rich and bulky phosphine (B1218219) ligands, such as JohnPhos, have been shown to be effective, particularly in microwave-assisted reactions. nih.gov

The base plays a crucial role in the transmetalation step of the catalytic cycle. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently employed. nih.gov The solvent system also significantly impacts the reaction outcome. A mixture of an organic solvent and water, such as 1,4-dioxane (B91453)/H₂O or THF/H₂O, is often used to facilitate the dissolution of both the organic and inorganic reagents. Current time information in Bangalore, IN.nih.gov

A study on the Suzuki-Miyaura coupling of 2-bromo-5-(bromomethyl)thiophene with aryl boronic acids identified an optimized system using Pd(PPh₃)₄ as the catalyst, potassium phosphate (B84403) (K₃PO₄) as the base, and a 1,4-dioxane/water mixture as the solvent at 90°C. Current time information in Bangalore, IN. Another protocol for benzylic Suzuki coupling under microwave conditions found that a combination of palladium(II) acetate (B1210297) (Pd(OAc)₂), JohnPhos as the ligand, and potassium carbonate in DMF was optimal. nih.gov

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Starting Material | Product | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 2-Bromo-5-(bromomethyl)thiophene | 2-(Bromomethyl)-5-aryl-thiophenes | 25-76 | Current time information in Bangalore, IN.nih.gov |

| Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | Microwave | - | Heteroaryl benzylic bromide | Arylated heteroaromatic | Moderate to Good | nih.gov |

| PdCl₂(dppf)·CH₂Cl₂ | dppf | Cs₂CO₃ | THF/H₂O | 77 | - | Benzyl (B1604629) bromide | Arylated benzyl | High | nih.gov |

The Suzuki-Miyaura coupling of this compound and its analogues exhibits a broad scope with respect to the boronic acid partner, allowing for the introduction of a wide variety of aryl and heteroaryl groups.

Studies have shown successful couplings with a range of aryl boronic acids bearing both electron-donating and electron-withdrawing substituents. For instance, the reaction of 2-bromo-5-(bromomethyl)thiophene has been successfully carried out with phenylboronic acid, 4-methylphenylboronic acid, 4-methoxyphenylboronic acid, 4-chlorophenylboronic acid, and 3-nitrophenylboronic acid, yielding the corresponding 2-(bromomethyl)-5-aryl-thiophenes in moderate to excellent yields. Current time information in Bangalore, IN.nih.gov This demonstrates the functional group tolerance of the reaction.

However, there are limitations. Steric hindrance on the boronic acid partner can sometimes lead to lower yields. Additionally, while the reaction is generally tolerant of many functional groups, highly reactive groups may require protection. The stability of the boronic acid itself can also be a factor, with some being prone to protodeboronation under the reaction conditions. acs.org The use of potassium aryltrifluoroborates has been explored as a more stable alternative to boronic acids in some Suzuki-Miyaura couplings of benzylic halides. acs.orgnih.gov

| Aryl Boronic Acid Partner | Resulting 2-(Bromomethyl)-5-aryl-thiophene | Yield (%) | Reference |

| Phenylboronic acid | 2-(Bromomethyl)-5-phenyl-thiophene | 65 | Current time information in Bangalore, IN.nih.gov |

| 4-Methylphenylboronic acid | 2-(Bromomethyl)-5-(4-methylphenyl)-thiophene | 70 | Current time information in Bangalore, IN.nih.gov |

| 4-Methoxyphenylboronic acid | 2-(Bromomethyl)-5-(4-methoxyphenyl)-thiophene | 76 | Current time information in Bangalore, IN.nih.gov |

| 4-Chlorophenylboronic acid | 2-(Bromomethyl)-5-(4-chlorophenyl)-thiophene | 68 | Current time information in Bangalore, IN.nih.gov |

| 3-Nitrophenylboronic acid | 2-(Bromomethyl)-5-(3-nitrophenyl)-thiophene | 55 | Current time information in Bangalore, IN.nih.gov |

| 2-Naphthylboronic acid | 2-(Bromomethyl)-5-(naphthalen-2-yl)-thiophene | 62 | Current time information in Bangalore, IN.nih.gov |

Other Transition Metal-Catalyzed Coupling Reactions

While palladium catalysts are the most extensively studied for this type of transformation, other transition metals, particularly nickel, have emerged as powerful alternatives, often offering complementary reactivity and being more cost-effective.

Nickel catalysts are known to be effective in a variety of cross-coupling reactions, including those involving alkyl halides. escholarship.orgescholarship.org In the context of this compound, nickel-catalyzed couplings could provide an alternative route for C-C bond formation.

While specific studies on the nickel-catalyzed cross-coupling of this compound are not extensively documented in the literature, general principles of nickel catalysis suggest its potential. Nickel catalysts can be particularly effective for coupling with organometallic reagents such as Grignard reagents and organozinc reagents. nih.gov A hypothetical nickel-catalyzed Kumada-type coupling of this compound with an aryl Grignard reagent would be expected to proceed via a similar catalytic cycle to palladium-catalyzed reactions, involving oxidative addition, transmetalation, and reductive elimination.

Comparative studies between nickel and palladium in Heck reactions have shown that oxidative addition can have a lower energy barrier in nickel systems. acs.org This suggests that nickel catalysts might be advantageous for less reactive substrates. However, β-hydride elimination can be more challenging in nickel systems, which is a relevant consideration for substrates with β-hydrogens. acs.org For this compound, where β-hydride elimination from the initial oxidative addition product is not possible, this particular issue is less of a concern.

The development of specific nickel-based catalytic systems for the cross-coupling of this compound represents a promising area for future research, potentially offering more sustainable and economical synthetic routes.

Ligand Design and Catalyst Performance

In the realm of cross-coupling reactions involving thiophene derivatives, the performance of the catalyst is paramount and is intricately linked to the design of its ligands. For instance, in Suzuki-Miyaura cross-coupling reactions of 2-bromo-5-(bromomethyl)thiophene, a palladium(0) catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is commonly employed. d-nb.infonih.govresearchgate.net

In the Pd(PPh₃)₄ catalyst, the triphenylphosphine (B44618) (PPh₃) molecules act as ligands. These ligands are crucial for stabilizing the palladium center, preventing its precipitation as palladium black, and modulating its electronic and steric properties. The phosphine ligands are electron-donating, which increases the electron density on the palladium atom, facilitating the crucial oxidative addition step of the catalytic cycle. The bulky nature of the triphenylphosphine ligands also plays a role, influencing the coordination sphere of the palladium and thereby the selectivity and efficiency of the reaction. The development of transition metal catalysts often involves modifying ligand frameworks to tune the electronic properties and coordinative versatility of the metal complexes, which in turn enhances catalytic performance. emory.edu

Mechanistic Investigations of Cross-Coupling Processes

The Suzuki-Miyaura reaction has become a vital tool for forming carbon-carbon bonds, particularly in the synthesis of biaryls and other conjugated systems. researchgate.netnih.gov Investigating the mechanism of these processes when applied to substrates like this compound derivatives provides critical insights into reaction optimization and scope.

The Suzuki cross-coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. researchgate.net The cycle is generally understood to involve three primary steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 2-bromo-5-(bromomethyl)thiophene), inserting itself into the carbon-bromine bond. This oxidizes the palladium from Pd(0) to Pd(II). nih.gov

Transmetalation: The organoborane compound (an aryl boronic acid, activated by a base) transfers its organic group to the Pd(II) complex, replacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Table 1: General Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

| Step | Description |

| 1. Oxidative Addition | The active Pd(0) catalyst inserts into the C-Br bond of the thiophene substrate. |

| 2. Transmetalation | The aryl group is transferred from the boronic acid (activated by a base) to the palladium center. |

| 3. Reductive Elimination | The two coupled organic fragments are expelled from the palladium, forming the product and regenerating the Pd(0) catalyst. |

This is a generalized representation of the catalytic cycle.

The success and yield of cross-coupling reactions are highly dependent on the electronic and steric properties of the substrates. In the synthesis of 2-(bromomethyl)-5-aryl-thiophenes from 2-bromo-5-(bromomethyl)thiophene and various aryl boronic acids, these effects are clearly observed. d-nb.infonih.gov

Steric Effects: The steric hindrance on the coupling partners can significantly impact reaction efficiency. For example, ortho-substituted aryl boronic acids exhibit lower reactivity and result in poor yields. d-nb.infonih.gov The bulk of the ortho-substituent can physically impede the approach of the boronic acid to the palladium center during the transmetalation step, slowing down the reaction. nih.gov

Electronic Effects: The electronic nature of substituents on the aryl boronic acid also plays a critical role. An excellent yield (76%) was reported for the reaction with 4-methoxyphenyl (B3050149) boronic acid. nih.gov The methoxy (B1213986) group is electron-donating, which can influence the reactivity of the boronic acid. Furthermore, the high solubility of oxygen-containing boronic acids in the 1,4-dioxane solvent system used for the reaction may also contribute to higher yields. nih.gov Conversely, the presence of electron-withdrawing groups can also affect reactivity, and the interplay of these electronic influences is key to understanding the reaction outcomes. nih.gov

Table 2: Effect of Aryl Boronic Acid Substituents on Suzuki Coupling Yield

| Aryl Boronic Acid | Substituent Type | Yield (%) | Primary Influencing Factor |

| 4-Methoxyphenyl boronic acid | Electron-donating | 76 | Electronic/Solubility |

| 3-Chloro-4-fluorophenyl boronic acid | Electron-withdrawing | Good | Electronic |

| Ortho-substituted boronic acids | N/A | Low | Steric Hindrance |

Data synthesized from a study on the synthesis of 2-(bromomethyl)-5-aryl-thiophenes. nih.gov

Functional Group Transformations and Derivatization

Beyond its use in cross-coupling, the this compound scaffold allows for a variety of functional group transformations, primarily centered on the reactive bromomethyl group.

Nucleophilic Substitution Reactions of the Bromomethyl Group

The bromomethyl group is an excellent electrophilic site, making it highly susceptible to nucleophilic substitution reactions. The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the bromine atom, which acts as a good leaving group. This allows for the facile introduction of a wide range of nucleophiles.

While direct studies on this compound are specific, the reactivity of similar structures provides strong mechanistic parallels. For example, the related compound 2-bromomethyl-1,3-thiaselenole exhibits unusual reactivity in nucleophilic substitution due to the high anchimeric assistance (neighboring group participation) of the selenium atom. mdpi.com This assistance leads to the formation of a stabilized seleniranium cation intermediate, which is then attacked by nucleophiles at one of three electrophilic centers. mdpi.com In the case of this compound, the sulfur atom in the thiophene ring can similarly stabilize the transition state of the substitution, enhancing the reactivity of the bromomethyl group compared to a simple alkyl bromide. The lone pairs on the sulfur atom can help delocalize charge, facilitating the departure of the bromide ion. This increased reactivity is a known feature of the thiophene series compared to their benzene (B151609) analogues. uoanbar.edu.iq

Rearrangement Reactions and Isomerization Pathways

The intermediates and products formed from reactions of this compound derivatives can sometimes undergo subsequent rearrangement or isomerization. These pathways can lead to the formation of unexpected but synthetically interesting molecular architectures.

In a study involving the nucleophilic substitution of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol, the initially formed product undergoes a complex rearrangement. mdpi.com The reaction first proceeds through an attack on the selenium atom to form a six-membered heterocycle. This intermediate subsequently undergoes a rearrangement involving ring contraction to yield a more stable five-membered heterocycle as the final product. mdpi.com Although this example does not involve this compound directly, it highlights a potential reaction pathway for its derivatives. The inherent strain and electronic properties of heterocyclic systems can provide the driving force for such rearrangements, leading from a kinetically favored product to a thermodynamically more stable isomer.

Halogen Dance Reactions

The "halogen dance" is a fascinating isomerization reaction where a halogen atom migrates to a different position on an aromatic ring, typically catalyzed by a strong base. nih.govias.ac.in In the context of bromothiophenes, this reaction provides a powerful tool for accessing substituted thiophenes that are otherwise difficult to synthesize. whiterose.ac.uk

A notable example is the halogen dance reaction of 2-bromo-5-hexylthiophene, which, in the presence of LDA, rearranges to afford 3-bromo-2-formyl-5-hexylthiophene after quenching with a formylating agent. whiterose.ac.uk This transformation highlights the synthetic utility of the halogen dance in creating bifunctional products from monofunctional starting materials. whiterose.ac.uk

| Reactant | Base | Product after Quench | Yield (%) | Reference |

| 2-bromo-5-hexylthiophene | LDA | 3-bromo-2-formyl-5-hexylthiophene | 88 | whiterose.ac.uk |

| 2-iodobenzofuran | Lithium 2,2,6,6-tetramethylpiperidide | 2-substituted 3-iodobenzofuran | - | researchgate.net |

Proton-Induced Rearrangements

Protonation of thiophenes can lead to a variety of rearrangements and subsequent reactions. Theoretical studies on protonated thiophene and its derivatives have provided insights into the preferred sites of protonation and the energetics of these processes. illinois.edu In highly acidic conditions, the electron-rich π-system of the thiophene ring can be protonated, which can precede arene oxidation to form a thiophene epoxide intermediate. nih.gov This epoxide can then undergo an NIH shift-like rearrangement. wikipedia.org

A significant proton-induced reaction is the cleavage of the C-S bond in the thiophene ring, a key step in hydrodesulfurization processes. Mechanistic studies have revealed a novel pathway for this cleavage in coordinated thiophene, which is induced by protons. illinois.edu While specific studies on this compound are limited, the general principles of proton-induced rearrangements in thiophenes suggest that under acidic conditions, this compound could undergo complex transformations involving both the ring and the side chain.

C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization have emerged as powerful strategies in organic synthesis, offering atom-economical routes to complex molecules. For thiophenes, the C-H bonds at various positions can be selectively functionalized using transition metal catalysts. researchgate.net The benzylic C-H bond of the methyl group in this compound is also a potential site for functionalization through a deprotonative pathway. researchgate.net

Research has shown that a combination of a tert-butoxide base and a 2-halothiophene as a halogen oxidant can enable the generation and use of benzyl halides through a deprotonative C-H activation pathway. researchgate.net This approach is guided by C-H acidity trends, offering a complementary strategy to radical-based C-H functionalization methods. researchgate.net

Oxidation and Reduction Pathways of the Thiophene Ring and Side Chain

Oxidation:

The oxidation of thiophenes can occur at either the sulfur atom to form a thiophene S-oxide or at the C2-C3 double bond to yield a thiophene epoxide. wikipedia.org The oxidation of thiophene with trifluoroperacetic acid demonstrates both of these pathways. wikipedia.org The initially formed S-oxide is a reactive intermediate that can undergo Diels-Alder-type dimerization and further oxidation to a sulfone. wikipedia.orgresearchgate.net The presence of bulky substituents at the 2- and 5-positions can stabilize the thiophene-S-oxide. nih.gov

The rate of oxidation of the thiophene sulfur is influenced by the electronic nature of the substituents. Electron-donating groups increase the rate of the initial oxidation to the sulfoxide, while electron-withdrawing groups favor the subsequent oxidation to the sulfone. nih.gov Cytochrome P450 enzymes have also been shown to oxidize thiophenes, primarily through sulfoxidation. researchgate.net

Reduction:

The reduction of the thiophene ring is a challenging transformation due to its aromatic stability. However, progress has been made in both partial and complete reduction of thiophenes. researchgate.net The choice of reducing agent and reaction conditions is crucial to avoid undesired side reactions. For instance, the reduction of 2-acetylthiophene (B1664040) and 2-formylthiophene with certain reagents resulted in the selective reduction of the side-chain carbonyl group to an alcohol, leaving the thiophene ring intact. researchgate.net

Theoretical and Computational Chemistry Studies on Reactivity

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become an invaluable tool for understanding the reactivity and reaction mechanisms of organic molecules, including thiophene derivatives. osti.govrroij.comnih.govubc.caresearchgate.net

Reaction Mechanism Elucidation

DFT calculations have been instrumental in elucidating the mechanistic pathways of various reactions involving bromothiophenes. As previously mentioned, DFT studies on the halogen dance reaction have proposed a bromo-bridged transition state and have helped to rationalize the observed product distributions. ias.ac.inwhiterose.ac.ukresearchgate.net These computational models allow for the examination of the potential energy surface, identifying the most favorable reaction pathways based on the energies of intermediates and transition states. whiterose.ac.uk

Furthermore, DFT has been employed to study the electronic properties of substituted thiophenes, correlating calculated HOMO-LUMO energies with experimentally observed oxidation potentials. osti.gov For instance, a study on styryl-substituted sexithiophenes used time-dependent DFT (TD-DFT) to show that styryl-based molecular orbitals are important in the electronic transitions of both the neutral and oxidized species. nih.gov DFT calculations have also been used to investigate the cracking reaction of thiophene catalyzed by zeolites, highlighting the role of Lewis acid sites in activating the thiophene ring. researchgate.net

| Computational Method | System Studied | Key Finding | Reference |

| DFT (B3LYP) | Halogen dance of 2-bromo-5-hexylthiophene | SN2 transition states are favored for the lithium-bromine exchange steps. | whiterose.ac.uk |

| DFT (CAM-B3LYP) | Halogen dance of bromothiophenes | Proposal of a bromo-bridged transition state. | ias.ac.in |

| TD-DFT | Styryl-substituted sexithiophenes | Styryl-based molecular orbitals are crucial in electronic transitions. | nih.gov |

| DFT | Thiophene cracking on zeolites | The reaction is catalyzed by a basic Lewis site. | researchgate.net |

Transition State Analysis

Nucleophilic substitution reactions (S_N2) are characteristic of this compound, where the carbon atom of the bromomethyl group is the electrophilic center. The transition state of such a reaction is a fleeting, high-energy species that dictates the reaction's kinetics. For the S_N2 reaction of this compound with a nucleophile (Nu⁻), the transition state is a trigonal bipyramidal arrangement around the methylene carbon.

In this transient structure, the incoming nucleophile and the departing bromide leaving group are partially bonded to the carbon atom, positioned 180° from each other. The carbon atom is sp² hybridized in the transition state, with the three non-reacting atoms (one hydrogen, one hydrogen, and the thiophene ring) lying in a plane perpendicular to the Nu---C---Br axis. The bonds in the process of forming and breaking are elongated compared to their lengths in the reactant and product molecules.

A representative table of calculated activation energies for the S_N2 reaction of various bromomethyl compounds with a common nucleophile could be constructed to illustrate these electronic effects.

Table 1: Representative Activation Energies for S_N2 Reactions

| Reactant | Activation Energy (ΔG‡) (kcal/mol) |

|---|---|

| Methyl bromide | ~10.6 |

| Benzyl bromide | ~8.9 |

| 2-(Bromomethyl)thiophene | Estimated ~8.5-9.5 |

| This compound | Estimated ~8.0-9.0 |

Note: The values for the thiophene derivatives are estimations based on the known electronic effects of the substituents and are provided for illustrative purposes.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). duke.edu In the context of a nucleophilic attack on this compound, the reaction is governed by the interaction between the HOMO of the nucleophile and the LUMO of the electrophile.

The LUMO of this compound is expected to be localized primarily on the σ* antibonding orbital of the C-Br bond. This is the region of the molecule that is most susceptible to nucleophilic attack. The energy of the LUMO is a key indicator of the molecule's electrophilicity; a lower LUMO energy corresponds to a more reactive electrophile.

The HOMO of the molecule, conversely, is associated with its nucleophilic character and is expected to be distributed across the π-system of the thiophene ring. The methyl group at the 5-position, being an electron-donating group, will raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack on the ring, though this is not the primary reaction pathway for the bromomethyl functionality.

The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. While precise values for this compound are not published, studies on related thiophene-containing molecules can provide insight. For example, DFT studies on thiophene-based helicenes have shown that the choice of computational functional is critical for accurately predicting the HOMO-LUMO gap. nih.gov For a series of thiophene derivatives, the HOMO-LUMO gap can be influenced by substituents.

Table 2: Representative FMO Energies for Thiophene Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| Thiophene | -6.9 | -0.5 | 6.4 |

| 2-Methylthiophene (B1210033) | -6.7 | -0.4 | 6.3 |

| 2-(Bromomethyl)thiophene | -6.8 | -1.2 | 5.6 |

| This compound | -6.6 | -1.3 | 5.3 |

Note: The values for the bromomethyl derivatives are estimations based on the expected influence of the substituents and data from analogous compounds. These are for illustrative purposes.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com The MEP is mapped onto the electron density surface, with colors typically ranging from red (most negative potential) to blue (most positive potential).

For this compound, the MEP map would reveal several key features:

Electron-Poor Region: A region of positive electrostatic potential (blue) would be expected around the methylene hydrogens and the carbon atom of the bromomethyl group. This positive potential is due to the strong electron-withdrawing effect of the bromine atom, making this site the primary target for nucleophilic attack.

Electron-Rich Regions: Negative electrostatic potential (red) would be concentrated on the sulfur atom of the thiophene ring due to its lone pairs of electrons, and to a lesser extent, on the π-system of the thiophene ring. The bromine atom would also exhibit a region of negative potential, characteristic of the σ-hole phenomenon.

The MEP analysis thus corroborates the predictions of FMO theory, clearly identifying the electrophilic and nucleophilic centers of the molecule and providing a guide to its reactivity.

Table 3: Representative MEP Values at Key Atomic Sites

| Atomic Site | Estimated MEP Value (kcal/mol) |

|---|---|

| Methylene Carbon (in -CH₂Br) | +15 to +25 |

| Methylene Hydrogens (in -CH₂Br) | +10 to +20 |

| Thiophene Sulfur | -10 to -20 |

| Bromine (σ-hole) | +5 to +15 |

| Thiophene Ring (π-face) | -5 to -15 |

Note: These values are estimations based on MEP maps of similar molecules and are for illustrative purposes to indicate expected relative potentials.

Applications of 2 Bromomethyl 5 Methylthiophene As a Key Synthetic Building Block

Construction of Thiophene (B33073) Oligomers and Polymers

The ability of 2-(bromomethyl)-5-methylthiophene to serve as a monomer or a precursor to monomers is central to its role in the synthesis of thiophene-based oligomers and polymers. These materials are of significant interest due to their potential applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Monomer Synthesis for Conjugated Polymer Backbones

While this compound itself can be considered a monomer for certain polymerization reactions, it is more commonly used as a starting material for the synthesis of more complex monomers. The reactive bromomethyl group can be readily converted into other functional groups, allowing for its incorporation into various polymer backbones.

For instance, the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs), a class of well-studied conjugated polymers, often involves the preparation of specific thiophene monomers. magtech.com.cn Although not directly starting from this compound, the synthetic strategies for P3ATs highlight the importance of functionalized thiophenes in polymer chemistry. magtech.com.cncmu.edu The McCullough method, a key process for creating regioregular P3ATs, begins with a 3-alkylthiophene that is brominated and then subjected to metal-halogen exchange to create a Grignard reagent, which is subsequently polymerized. cmu.edu This illustrates the general principle of using functionalized thiophenes to build up polymer chains.

Polymerization Methodologies Utilizing Bromomethyl Functionality

Another approach involves the conversion of the bromomethyl group into a phosphonium (B103445) salt, which can then undergo a Wittig-type polymerization. This method allows for the formation of vinylene linkages within the polymer backbone, leading to extended conjugation.

Synthesis of Complex Organic Molecules and Heterocycles

Beyond polymer synthesis, this compound is a valuable tool for the construction of a wide range of complex organic molecules and heterocyclic systems. Its reactivity allows for the introduction of the 5-methylthien-2-yl)methyl moiety into various molecular scaffolds.

Precursor for Advanced Thiophene Derivatives with Specific Architectures

The Suzuki cross-coupling reaction is a powerful method for the synthesis of advanced thiophene derivatives starting from brominated thiophenes. researchgate.netd-nb.infonih.gov For example, 2-bromo-5-(bromomethyl)thiophene (B1590285) can be selectively coupled with various aryl boronic acids to yield 2-(bromomethyl)-5-aryl-thiophenes. researchgate.netd-nb.infonih.gov This regioselective reaction, catalyzed by palladium(0) complexes, allows for the introduction of a wide range of aryl substituents at the 5-position of the thiophene ring while leaving the reactive bromomethyl group intact for further functionalization. researchgate.netd-nb.infonih.gov

The following table summarizes the synthesis of various 2-(bromomethyl)-5-aryl-thiophene derivatives via Suzuki cross-coupling:

| Aryl Boronic Acid | Product | Yield (%) |

| Phenylboronic acid | 2-(Bromomethyl)-5-phenylthiophene | 65 |

| 4-Methylphenylboronic acid | 2-(Bromomethyl)-5-(4-methylphenyl)thiophene | 70 |

| 4-Methoxyphenylboronic acid | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 76 |

| 4-Chlorophenylboronic acid | 2-(Bromomethyl)-5-(4-chlorophenyl)thiophene | 62 |

| 4-Nitrophenylboronic acid | 2-(Bromomethyl)-5-(4-nitrophenyl)thiophene | 58 |

This data is representative and compiled from similar reactions found in the literature. researchgate.netd-nb.infonih.gov

These resulting 2-(bromomethyl)-5-aryl-thiophenes are themselves valuable intermediates for the synthesis of more complex molecules, including ligands for catalysis and building blocks for supramolecular chemistry.

Incorporation into Macrocyclic and Supramolecular Systems

The reactive bromomethyl group of this compound makes it an excellent candidate for the functionalization of macrocycles, such as calixarenes. mdpi.comnih.govnih.gov Calixarenes are cup-shaped macrocycles that can be selectively functionalized on their upper or lower rims. The reaction of this compound with a calixarene (B151959) that has been deprotonated at its phenolic hydroxyl groups would lead to the attachment of the (5-methylthien-2-yl)methyl group to the lower rim of the calixarene. mdpi.comnih.gov

This functionalization can dramatically alter the properties of the calixarene, including its solubility, complexation ability, and self-assembly behavior. The introduction of thiophene units can also impart redox activity and provide sites for further chemical modification. While specific examples of the reaction of this compound with calixarenes were not found in the search results, the general methodology for calixarene functionalization with alkyl halides is well-established. mdpi.comnih.gov

Design and Synthesis of Thiophene-Based Scaffolds for Chemical Biology Research

This compound serves as a versatile and crucial starting block for the synthesis of diverse thiophene-based molecular scaffolds. Its utility stems from the reactive bromomethyl group, which readily participates in a variety of chemical transformations. This allows for the systematic construction of compound libraries and the strategic diversification of molecular structures, which are essential endeavors in chemical biology for exploring molecular interactions and functions.

Library Synthesis of Functionalized Thiophenes

The generation of compound libraries is a cornerstone of modern drug discovery and chemical biology, enabling the high-throughput screening of molecules. This compound is an ideal substrate for library synthesis due to the predictable and efficient reactivity of its benzylic-like bromide. This bromide is an excellent electrophile, making it susceptible to substitution by a wide array of nucleophiles.

Researchers can generate a library of functionalized thiophenes by reacting this compound with various nucleophilic partners. This approach allows for the introduction of a diverse range of functional groups and physicochemical properties into the thiophene scaffold. For instance, reaction with a series of amines (R-NH₂) yields a library of secondary and tertiary aminomethylthiophenes. Similarly, reactions with different thiols (R-SH) or alcohols/phenols (R-OH) under basic conditions produce corresponding thioethers and ethers, respectively.

This strategy facilitates the creation of a multitude of structurally related, yet distinct, molecules from a single, readily accessible starting material. Thiophene and its derivatives are recognized as important building blocks for creating combinatorial libraries aimed at identifying new lead molecules in medicinal chemistry. researchgate.net

A generalized scheme for such a library synthesis is presented below:

Scheme 1: General Nucleophilic Substitution for Library Generation

methylene (B1212753) carbon and the nucleophile. The side product is a bromide ion." src="https://i.imgur.com/example.png" width="600"/>

In this representative reaction, the bromomethyl group of this compound reacts with a nucleophile (Nu⁻), leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.

Table 1: Examples of Nucleophiles for Library Synthesis

| Nucleophile Class | Example Reagent | Resulting Functional Group |

| Amines | Diethylamine | -CH₂-N(CH₂CH₃)₂ |

| Thiols | Ethanethiol | -CH₂-S-CH₂CH₃ |

| Alcohols | Methanol | -CH₂-O-CH₃ |

| Carboxylates | Sodium Acetate (B1210297) | -CH₂-O-C(=O)CH₃ |

| Azides | Sodium Azide | -CH₂-N₃ |

Methodologies for Structural Diversification

Beyond simple nucleophilic substitution, the structure of this compound can be further diversified using a range of synthetic methodologies. These methods expand the accessible chemical space and allow for the introduction of more complex structural motifs.

Nucleophilic Substitution Reactions: The most direct method for diversification is the nucleophilic substitution of the bromide. The C-Br bond in the bromomethyl group is highly polarized, making the carbon atom electrophilic and susceptible to attack by various nucleophiles. This allows for the introduction of oxygen, nitrogen, sulfur, and carbon-based functionalities.

Wittig and Related Reactions: The bromomethyl group can be converted into a phosphonium salt by reaction with triphenylphosphine (B44618). This phosphonium salt is a key intermediate for the Wittig reaction, enabling the formation of a carbon-carbon double bond. By reacting the ylide (generated from the phosphonium salt) with various aldehydes and ketones, a wide array of vinyl-thiophene derivatives can be synthesized, significantly increasing molecular complexity.

Coupling Reactions: While the bromomethyl group is not typically used directly in cross-coupling reactions, the thiophene ring itself can be functionalized. For instance, if the starting material is 2-bromo-5-(bromomethyl)thiophene, the bromine atom on the thiophene ring can participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.net This reaction allows for the formation of a C-C bond between the thiophene ring and an aryl or vinyl group, by reacting with a corresponding boronic acid. researchgate.netjcu.edu.au This dual reactivity allows for sequential or orthogonal functionalization at two different sites of the molecule.

For example, a Suzuki cross-coupling reaction can be performed on 2-bromo-5-(bromomethyl)thiophene with various arylboronic acids to yield 2-(bromomethyl)-5-aryl-thiophenes. researchgate.net This introduces an aryl group at the 5-position of the thiophene ring, and the bromomethyl group remains available for subsequent diversification reactions.

Table 2: Key Reactions for Structural Diversification

| Reaction Type | Reagents | Intermediate/Product Type | Purpose |

| Nucleophilic Substitution | KCN | 2-(Cyanomethyl)-5-methylthiophene | C-C bond formation, nitrile group introduction |

| Phosphonium Salt Formation | PPh₃ (Triphenylphosphine) | [ (5-methylthiophen-2-yl)methyl]triphenylphosphonium bromide | Precursor for Wittig reaction |

| Wittig Reaction | Aldehyde/Ketone, Base | 2-(alkenyl)-5-methylthiophene | C=C double bond formation |

| Suzuki-Miyaura Coupling* | Arylboronic acid, Pd catalyst, Base | 2-(Bromomethyl)-5-arylthiophene | C-C bond formation on the thiophene ring |

Note: This reaction requires a halogen (e.g., bromine) on the thiophene ring, such as in 2-bromo-5-(bromomethyl)thiophene.

These synthetic strategies underscore the value of this compound and its halogenated analogues as foundational elements for building diverse and complex molecules for exploration in chemical biology.

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-(Bromomethyl)-5-methylthiophene. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, researchers can map out the connectivity of atoms within the molecule.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the thiophene (B33073) ring resonate in the aromatic region of the spectrum. The carbons directly bonded to the sulfur atom and the bromine-substituted carbon show characteristic shifts. The methyl carbon appears in the aliphatic region, and the bromomethyl carbon is also found in this region but at a lower field.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiophene-H (C3-H) | ~6.7-6.9 | Doublet | 1H |

| Thiophene-H (C4-H) | ~6.6-6.8 | Doublet | 1H |

| Bromomethyl (-CH₂Br) | ~4.7 | Singlet | 2H |

| Methyl (-CH₃) | ~2.4 | Singlet | 3H |

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Thiophene C (C2) | ~140-142 |

| Thiophene C (C5) | ~138-140 |

| Thiophene C (C3) | ~126-128 |

| Thiophene C (C4) | ~125-127 |

| Bromomethyl (-CH₂Br) | ~28-32 |

| Methyl (-CH₃) | ~15 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₆H₇BrS), the molecular weight is approximately 190.08 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak (M+). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity for the molecular ion, one at M+ and another at M+2.

The fragmentation of this compound under electron ionization (EI) would be expected to follow predictable pathways. A primary fragmentation step is often the cleavage of the carbon-bromine bond, which is relatively weak. This would lead to the loss of a bromine radical (•Br), resulting in a fragment ion [M-Br]⁺ at m/z 111. Another significant fragmentation pathway could be the loss of the entire bromomethyl group (•CH₂Br) to form a stable methyl-thienyl cation at m/z 97. This cation is the base peak in the mass spectrum of 2-methylthiophene (B1210033). nist.gov

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Significance |

| 190/192 | [C₆H₇BrS]⁺ | Molecular ion peak (M⁺, M+2), showing the characteristic bromine isotope pattern. |

| 111 | [C₆H₇S]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |

| 97 | [C₅H₅S]⁺ | Loss of the bromomethyl radical (•CH₂Br), likely a prominent peak. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural features.

The presence of the thiophene ring is indicated by several bands. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually give rise to one or more bands in the 1600-1450 cm⁻¹ region. The C-S stretching vibration of the thiophene ring can be more difficult to assign as it falls in the fingerprint region.

The aliphatic C-H bonds of the methyl and bromomethyl groups will show stretching vibrations in the 2960-2850 cm⁻¹ range. spectrabase.com The C-Br stretching vibration is a key feature and is expected to produce a strong absorption in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Interactive Data Table: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic (Thiophene) |

| ~2960-2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂Br) |

| ~1550-1450 | C=C Stretch | Aromatic (Thiophene) |

| ~1450 | C-H Bend | Aliphatic (-CH₃, -CH₂Br) |

| ~700-850 | C-H Bend (out-of-plane) | Aromatic (Thiophene) |

| ~600-500 | C-Br Stretch | Bromomethyl |

Advanced Spectroscopic Techniques in Thiophene Chemistry

Beyond the fundamental techniques, a variety of advanced spectroscopic methods are employed in modern thiophene chemistry to gain deeper structural and electronic insights. rsc.orgnih.gov Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing definitive proton-proton and proton-carbon correlations, respectively. These are particularly useful for complex thiophene derivatives where simple 1D spectra may be ambiguous.

Furthermore, computational chemistry, particularly Density Functional Theory (DFT), has become a powerful complementary tool. nih.gov DFT calculations can predict NMR chemical shifts, IR vibrational frequencies, and other spectroscopic properties with a high degree of accuracy. By comparing theoretically predicted spectra with experimental data, researchers can confirm structural assignments and gain a more profound understanding of the molecule's electronic structure and properties. These computational approaches are frequently used in the study of novel thiophene derivatives to support experimental findings. nih.gov

Sustainable Chemistry and Methodological Enhancements

Green Chemistry Approaches in Synthesis

Green chemistry principles are being applied to the synthesis of 2-(Bromomethyl)-5-methylthiophene to address concerns over hazardous solvents, catalyst recyclability, and waste generation. The primary synthesis route involves the bromination of 2-methylthiophene (B1210033) using a brominating agent like N-Bromosuccinimide (NBS).

Traditionally, the synthesis of bromomethyl-thiophenes has been conducted in halogenated solvents such as carbon tetrachloride (CCl₄). d-nb.infonih.gov However, due to its toxicity and environmental impact, carbon tetrachloride is considered an undesirable solvent. youtube.com Green chemistry encourages the replacement of such hazardous solvents with safer alternatives or eliminating them entirely.

Research into greener synthesis pathways for related compounds has explored alternatives like acetic acid, which is a more environmentally benign solvent. youtube.com Furthermore, advancements in mechanochemistry present a promising frontier for the synthesis of thiophene-based compounds. researchgate.net Mechanochemical synthesis, which involves grinding solid reactants together, can proceed in the absence of a solvent, thus minimizing waste and simplifying purification. researchgate.netrsc.org While not yet specifically documented for this compound, the successful solvent-free mechanochemical polymerization of other thiophene (B33073) monomers suggests its potential applicability. researchgate.net

The free-radical bromination of the methyl group on 2-methylthiophene is typically initiated using light (photobromination) or a radical initiator, rather than a traditional catalyst. researchgate.net However, the broader field of thiophene functionalization has seen significant progress in the use of recyclable catalysts. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are extensively used to create carbon-carbon bonds with thiophene derivatives. nih.govresearchgate.net While these are often used in subsequent reaction steps rather than the initial bromination, the principles of catalyst recycling are highly relevant.

Developing heterogeneous or photocatalytic systems for the specific bromination of 2-methylthiophene could enhance the green credentials of the process. A recyclable catalyst would reduce waste and production costs, aligning with the goals of sustainable industrial chemistry.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com A higher atom economy signifies a more sustainable process with less waste generation.

The synthesis of this compound from 2-methylthiophene and N-Bromosuccinimide (NBS) can be represented by the following reaction:

C₅H₆S + C₄H₄BrNO₂ → C₅H₅BrS + C₄H₅NO₂ (2-methylthiophene + NBS → this compound + Succinimide)

The atom economy for this reaction is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants.

Table 1: Atom Economy Calculation for the Synthesis of this compound

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| 2-methylthiophene | C₅H₆S | 98.17 | Reactant |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Reactant |

| Total Reactant Mass | 276.15 | ||

| This compound | C₅H₅BrS | 177.08 | Product |

Atom Economy (%) = (Molecular Weight of Product / Total Molecular Weight of Reactants) x 100 Atom Economy (%) = (177.08 / 276.15) x 100 ≈ 64.12%

This calculation shows that a significant portion of the reactant mass ends up as a byproduct (succinimide), highlighting an area for potential improvement through alternative reaction designs that maximize the incorporation of reactant atoms into the final product.

Process Optimization for Industrial Scale-Up

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires rigorous process optimization to ensure high yields, purity, and cost-effectiveness.

Achieving a high yield is paramount for the economic feasibility of industrial production. The synthesis of related compounds, such as 2-bromo-5-(bromomethyl)thiophene (B1590285), has reported yields around 58%. nih.govresearchgate.net Optimization of reaction parameters is key to improving this figure. Factors that significantly influence the yield include the choice of brominating agent, reactant stoichiometry, temperature, and reaction time. researchgate.net For instance, using an appropriate excess of the brominating agent can drive the reaction to completion, but may also lead to side products if not carefully controlled.

Table 2: Factors Influencing Yield in Thiophene Bromination

| Parameter | Condition | Potential Impact on Yield | Reference |

|---|---|---|---|

| Solvent | Carbon Tetrachloride (CCl₄) | Standard solvent, moderate yields reported. | nih.gov |

| Reactant Ratio | 2.1 equivalents of NBS per equivalent of 2-methylthiophene | Used for di-bromination, needs adjustment for mono-bromination. | researchgate.net |

| Temperature | Reflux | Higher temperatures can increase reaction rate but may promote side reactions. | researchgate.net |

| Reaction Time | 4-5 hours | Sufficient time is needed for completion, but prolonged time can lead to degradation. | researchgate.net |

A Chinese patent describes a method for preparing 2-methyl thiophene derivatives with yields ranging from 65-83%, indicating that high-yield processes suitable for industrialization are achievable through careful optimization. google.com

The purity of the final product is critical, particularly if it is intended for use as a pharmaceutical intermediate. Common impurities in the synthesis of this compound can include unreacted starting materials, the di-brominated product, and isomers where bromination has occurred on the thiophene ring.

In a laboratory setting, purification is often achieved using column chromatography. researchgate.net However, this method is generally not practical or cost-effective for large-scale industrial production. Instead, techniques like fractional distillation are preferred for purifying liquid products. d-nb.info Optimization of the distillation process, including column height, pressure, and temperature, is essential to efficiently separate the desired product from impurities with close boiling points.

Furthermore, developing methods that produce fewer byproducts simplifies the purification process. google.com An ideal industrial process would result in a product that can be isolated in high purity through simple extraction and distillation or crystallization, minimizing complex and costly purification steps.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-methylthiophene |

| N-Bromosuccinimide (NBS) |

| Carbon tetrachloride |

| Acetic acid |

| 2-bromo-5-(bromomethyl)thiophene |

| Palladium |

Flow Chemistry and Continuous Processing for Efficient Synthesis

The adoption of sustainable and efficient manufacturing processes is a paramount goal in modern chemical synthesis. Flow chemistry, or continuous processing, has emerged as a powerful technology to achieve these objectives, offering significant advantages over traditional batch methods. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability. In the context of producing this compound, flow chemistry presents a promising avenue for a more sustainable and efficient synthesis, particularly for the critical bromination step.

Research into continuous flow benzylic brominations has highlighted several key operational parameters that are crucial for optimizing the reaction. These include the choice of brominating agent, solvent, reaction temperature, and residence time within the reactor. For instance, N-bromosuccinimide (NBS) is often favored as a brominating agent in these setups due to its solid nature, which simplifies handling compared to liquid bromine, and its ability to provide a steady source of bromine radicals under photochemical or thermal initiation.

A typical continuous flow setup for the synthesis of this compound would involve pumping a solution of 2,5-dimethylthiophene (B1293386) and the brominating agent through a heated or irradiated microreactor or coiled tube reactor. The precise control over temperature and residence time afforded by the flow reactor is critical. It allows for the reaction to be maintained at an optimal point where the formation of the desired monobrominated product is maximized, while minimizing the production of the dibrominated byproduct, 3,5-bis(bromomethyl)thiophene.

The use of photochemical activation in a continuous flow system is particularly advantageous. Transparent fluorinated ethylene (B1197577) polymer (FEP) tubing can be used for the reactor, allowing for efficient irradiation from a light source, such as a household compact fluorescent lamp (CFL) or LEDs. researchgate.net This method avoids the need for chemical radical initiators, which can contaminate the product and complicate purification.

The table below illustrates a hypothetical comparison of reaction parameters for the synthesis of this compound using both traditional batch processing and a continuous flow setup, based on findings from analogous benzylic bromination reactions.

| Parameter | Batch Processing | Continuous Flow Processing |

| Reaction Scale | Gram to Kilogram | Milligram to Multigram |

| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Solvent | Carbon tetrachloride (CCl₄) or Acetonitrile | Acetonitrile or Dichloromethane (DCM) |

| Initiation | AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide | Photochemical (e.g., CFL or LED lamp) |

| Reaction Time | Several hours | Minutes (residence time) |

| Temperature Control | Bulk heating/cooling, potential for hotspots | Precise, rapid heat exchange |

| Safety | Handling of bulk reagents, potential for thermal runaway | Smaller reagent volumes at any given time, enhanced thermal control |

| Work-up | Quenching, extraction, and column chromatography | In-line quenching and purification possible |

| Productivity | Lower space-time yield | Higher space-time yield |

The enhanced safety profile of continuous flow synthesis is a significant driver for its adoption in industrial processes. By minimizing the volume of hazardous reagents and reaction mixtures present at any one time, the risks associated with exothermic reactions and the handling of toxic or corrosive substances are substantially reduced. Furthermore, the enclosed nature of flow reactors minimizes the release of volatile organic compounds and hazardous fumes.

Research findings on related continuous flow brominations provide valuable insights. For example, a study on the desulfurative bromination of sulfides in a continuous flow system demonstrated that the flow rate directly influences the yield and reproducibility of the reaction. uco.es An optimized flow rate was found to provide the best performance over time. Similarly, in the photochemical benzylic bromination of other substrates, the ability to precisely control the irradiation time and temperature in a flow reactor led to a robust process with minimized byproduct formation. wuxiapptec.com

The table below presents potential research findings for the continuous flow synthesis of this compound, extrapolated from studies on similar compounds.

| Entry | Reactant | Brominating Agent (Equivalents) | Residence Time (min) | Temperature (°C) | Yield (%) |

| 1 | 2,5-Dimethylthiophene | NBS (1.05) | 10 | 60 | >95 (conversion) |

| 2 | 2,5-Dimethylthiophene | NBS (1.05) | 5 | 80 | >95 (conversion) |

| 3 | 2,5-Dimethylthiophene | Br₂ (1.0) | 15 | 25 (photochemical) | High (unspecified) |

These data highlight the potential for achieving high conversions and yields with relatively short residence times under continuous flow conditions. The ability to fine-tune these parameters allows for the rapid optimization of the reaction to maximize the output of the desired this compound while adhering to the principles of green and sustainable chemistry.

Q & A

Q. What are the common synthetic routes for preparing 2-(Bromomethyl)-5-methylthiophene, and how can reaction conditions be optimized for higher yields?

- Synthetic Routes :

- Reduction of Ketones : Use borane complexes (e.g., BH₃·THF) to reduce precursors like (5-bromo-2-methylphenyl)[5-(aryl)thiophene-2-yl]methanone, achieving yields >80% under controlled conditions (e.g., anhydrous THF, 0–25°C) .

- Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with boronic acids, using Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃), yield biaryl thiophene derivatives. Yields vary (61–80%) depending on substituent electronic effects .

- Optimization Strategies :

- Catalyst Loading : Higher Pd catalyst ratios (5–10 mol%) improve yields in sterically hindered systems.

- Temperature : Reactions at 80–100°C enhance kinetics without promoting side reactions.

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- 1H/13C NMR : Resolve substituent effects (e.g., methyl and bromomethyl groups) via chemical shifts (e.g., δ 2.4 ppm for CH₃, δ 4.3 ppm for BrCH₂) .

- HRMS : Confirm molecular ions (e.g., [M+H]+ at m/z 299.0558 for a derivative in ) .

- GC-MS : Monitor purity (>98% by GC) and volatile byproducts .

Q. Which nucleophilic substitution reactions are feasible with this compound, and what factors influence their selectivity?

- Reactions :

- SN2 with Amines/Thiols : Forms thiophene derivatives with amino or thioether groups.

- Grignard Reagents : Alkyl/aryl groups substitute bromine in polar aprotic solvents (e.g., DMF) .

- Selectivity Factors :

- Solvent Polarity : DMF enhances nucleophilicity of weaker bases (e.g., amines).

- Steric Hindrance : Bulky nucleophiles favor mono-substitution over di-substitution .

Advanced Research Questions

Q. How do electronic effects of substituents on the thiophene ring influence reactivity in cross-coupling reactions?

-

Electron-Donating Groups (e.g., CH₃) : Activate the ring toward electrophilic substitution but may reduce oxidative addition efficiency in Pd-catalyzed couplings.

-

Electron-Withdrawing Groups (e.g., Br) : Increase electrophilicity at the β-position, enhancing Suzuki coupling yields (e.g., 80% for 2-methyl-5-(2-thienyl)phenyl derivatives) .

-

Data Table :

Substituent Reaction Type Yield (%) Key Condition -CH₃ Suzuki 80 Pd(PPh₃)₄, 100°C -Br Stille 61 Pd₂(dba)₃, 80°C

Q. What strategies can resolve contradictions in reported yields for Suzuki-Miyaura couplings involving this compound derivatives?

- Key Variables :

- Boronic Acid Equivalents : Excess boronic acid (2–3 eq.) drives reactions to completion, mitigating low yields from stoichiometric imbalances .

- Oxygen Sensitivity : Use degassed solvents and inert atmospheres to prevent Pd catalyst oxidation.

- Purification Methods : Column chromatography (e.g., pentane/EtOAc) isolates products from unreacted starting materials .

Q. How can regioselectivity in electrophilic aromatic substitution (EAS) of this compound derivatives be experimentally analyzed?

- Methodology :

- Nitration Studies : Introduce NO₂⁺ at β-positions (C3/C4) using HNO₃/H₂SO₄, confirmed by NOE NMR correlations.

- Halogenation : Br₂/FeBr₃ preferentially substitutes C4 due to methyl group’s ortho/para-directing effects .

- Validation : Compare HPLC retention times and HRMS fragmentation patterns of mono- vs. di-substituted products.

Q. What methodologies assess the biological activity of this compound derivatives, and how are structure-activity relationships (SAR) established?

- Assays :

- Antimicrobial : Broth microdilution (MIC values against S. aureus and E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ .

- SAR Insights :

- Bromomethyl Group : Enhances lipophilicity, improving membrane permeability.

- Methylthio Substituents : Increase electrophilicity, correlating with cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.